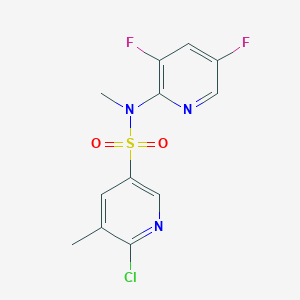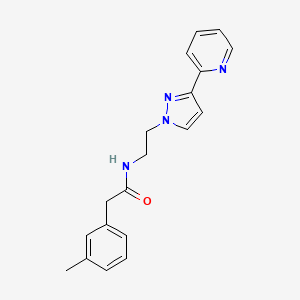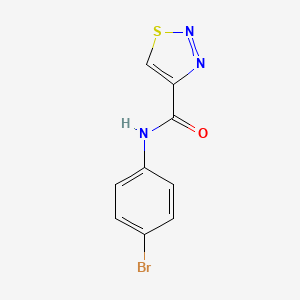![molecular formula C15H14N2O3 B2659170 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione CAS No. 183473-84-9](/img/no-structure.png)
1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are essential components of nucleic acids and are currently used in the chemotherapy of AIDS . This compound is a new merocyanine dye, synthesized from 1,3-dimethylbarbituric acid .
Wissenschaftliche Forschungsanwendungen
Ring Cleavage and Chemical Reactions
Research explores the reactivity of similar pyrimidine derivatives, investigating ring cleavage reactions and the formation of various products under different conditions. For instance, Kinoshita et al. (1989) examined the reactions of 3,6-dimethyl and other related derivatives with amines, leading to the formation of pyrimidines, acetoacetamides, urethanes, and carboxamides, showcasing the compound's versatility in organic synthesis (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).
Crystal Structure Analysis
Avasthi et al. (2002) focused on the crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing how interchanged substitutions impact dimerization and molecular interactions, which is crucial for understanding the material properties of these compounds (Avasthi, K., Rawat, D., Chandra, T., Sharon, A., & Maulik, P., 2002).
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their potential as colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and solvatochromism. This research highlights the compound's applications in developing novel sensors and electronic devices (Yan, H., Meng, X., Li, B., Ge, S., & Lu, Y., 2017).
Chemical Synthesis and Molecular Design
Research by Rahmani et al. (2018) reports an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, showcasing the compound's role in facilitating novel multicomponent synthesis approaches. This work contributes to green chemistry by introducing reusable catalysts and solvent-free conditions (Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione involves the condensation of 3-oxo-3-phenylpropionic acid with urea followed by cyclization and methylation reactions.", "Starting Materials": [ "3-oxo-3-phenylpropionic acid", "urea", "methyl iodide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-oxo-3-phenylpropionic acid with urea in the presence of acetic acid and ethanol to form 5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione", "Step 2: Cyclization of the intermediate product with sodium hydroxide to form 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione", "Step 3: Methylation of the final product with methyl iodide in the presence of sodium hydroxide to form 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione" ] } | |
CAS-Nummer |
183473-84-9 |
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.288 |
IUPAC-Name |
1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI-Schlüssel |
GOUBMPQJIIYFIT-CMDGGOBGSA-N |
SMILES |
CN1C=C(C(=O)N(C1=O)C)C=CC(=O)C2=CC=CC=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)
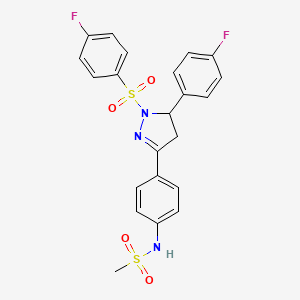
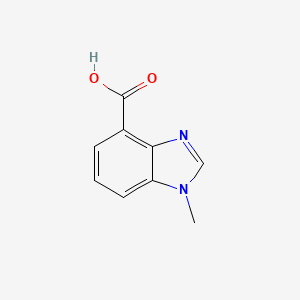
![4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2659092.png)
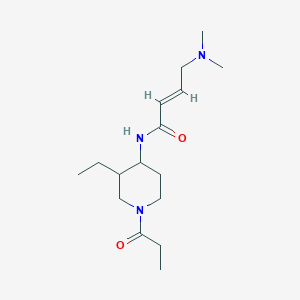
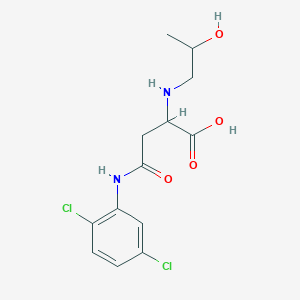
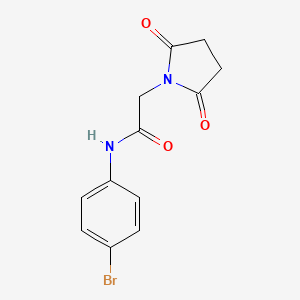
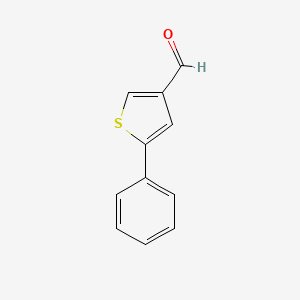
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)
